molecular formula C13H10BrNO2 B2519786 2-bromo-N-(3-hydroxyphenyl)benzamide CAS No. 64352-51-8

2-bromo-N-(3-hydroxyphenyl)benzamide

Cat. No. B2519786
CAS RN: 64352-51-8
M. Wt: 292.132
InChI Key: ABLZIIBNXVMKFK-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxyphenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the benzamide family and is commonly referred to as BHPB. It has been studied extensively in the fields of biochemistry, pharmacology, and drug discovery due to its ability to modulate various biological pathways and its potential therapeutic applications.

Scientific Research Applications

Polymer Chemistry

In the realm of polymer science, derivatives similar to 2-bromo-N-(3-hydroxyphenyl)benzamide have been utilized in the synthesis and characterization of thermotropic dendrimers. Percec, Chu, and Kawasumi (1994) described the synthesis of AB2 monomers leading to soluble hyperbranched polymers with potential applications in materials science (Percec, Chu, & Kawasumi, 1994).

Organic Synthesis and Chemical Reactions

In organic synthesis, compounds structurally related to this compound have been explored for their reactivity and potential in forming novel compounds. Kammel, Tarabová, Růžičková, and Hanusek (2015) reported on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, showcasing the versatility of brominated compounds in organic transformations (Kammel et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of benzamide derivatives has demonstrated significant potential. Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, and Poenaru (2018) synthesized novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showing antifungal activity, highlighting the application of these compounds in developing new antimicrobial agents (Ienascu et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel compounds using bromophenyl as a core component have been a focus of several studies. For instance, Kniess, Correia, Domingos, Palma, and Santos (2003) synthesized and characterized novel Re(I) tricarbonyl complexes, demonstrating the role of bromophenyl derivatives in the development of coordination compounds with potential applications in catalysis and materials science (Kniess et al., 2003).

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(3-hydroxyphenyl)benzamide” was not found, general safety measures for handling benzamides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZIIBNXVMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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